![molecular formula C17H17NO3 B12775054 N-Cinnamoyldopamine CAS No. 103188-45-0](/img/structure/B12775054.png)
N-Cinnamoyldopamine
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Overview
Description
N-Cinnamoyldopamine is a naturally occurring compound found in various plants, including cocoa (Theobroma cacao). It belongs to a group of phenylpropenic acid amides and has a molecular formula of C17H17NO3. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cinnamoyldopamine can be synthesized through the reaction of dopamine with cinnamic acid derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Cinnamoyldopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of cinnamoyl derivatives, including N-Cinnamoyldopamine, particularly against neurodegenerative diseases like Parkinson's disease. Research conducted on Drosophila melanogaster demonstrated that these compounds can reduce oxidative stress and improve locomotor abilities after exposure to neurotoxins like rotenone. The study indicated that this compound could act as an inhibitor of adenosine receptor 2 (A2AR) and monoamine oxidase B, making it a candidate for developing anti-Parkinson's agents .
Study | Model Organism | Effects Observed | Mechanism |
---|---|---|---|
Cinnamoyl derivatives | Drosophila melanogaster | Improved locomotion, reduced oxidative burden | Inhibition of A2AR, antioxidant properties |
Pharmacological Applications
This compound has been investigated for its pharmacological properties, particularly its role in increasing cAMP levels via beta-2 adrenoceptors. This signaling pathway is crucial for various therapeutic effects, including anti-inflammatory and antioxidant activities. Studies suggest that compounds like this compound can enhance therapeutic outcomes in conditions such as asthma and cardiovascular diseases by promoting bronchodilation and improving heart function .
Application | Target Condition | Effect |
---|---|---|
Bronchodilation | Asthma | Increased airflow through airway dilation |
Cardiovascular support | Heart disease | Improved cardiac function via cAMP modulation |
Food Preservation
The antioxidant properties of this compound make it a valuable compound in food science, particularly for preserving food products. Its ability to scavenge free radicals can help extend the shelf life of food items by preventing oxidative damage. This application is particularly relevant in the development of natural preservatives as consumers increasingly seek alternatives to synthetic additives.
Application | Food Product | Preservative Effect |
---|---|---|
Natural preservative | Various food items | Extended shelf life through antioxidant action |
Case Study 1: Neuroprotection in Parkinson's Disease
A study published in 2023 explored the effects of cinnamoyl derivatives on Drosophila models of Parkinson's disease. The results showed that treatment with this compound led to significant improvements in motor function and reduced oxidative stress markers compared to untreated controls. These findings support the potential use of this compound as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Antioxidant Properties in Food Science
Research conducted on the application of this compound as a natural preservative demonstrated its effectiveness in preventing spoilage in various food products. The compound was shown to significantly reduce the growth of spoilage bacteria while maintaining the sensory qualities of the food items tested.
Mechanism of Action
N-Cinnamoyldopamine exerts its effects primarily through interaction with beta-2 adrenoceptors, leading to an increase in cAMP levels. This signaling pathway is involved in various physiological processes, including cardiac stimulation, bronchodilation, and thermogenesis . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
N-Cinnamoyldopamine is part of a group of phenylpropenic acid amides, which include:
- N-Coumaroyldopamine
- N-Caffeoyldopamine
- N-Feruloyldopamine
- N-Sinapoyldopamine
Uniqueness: Among these compounds, this compound is unique due to its specific structural features and biological activities. While all these compounds can increase cAMP levels, N-Coumaroyldopamine and N-Caffeoyldopamine have been found to be more potent in this regard .
Biological Activity
N-Cinnamoyldopamine (NCD) is a compound derived from dopamine and cinnamic acid, demonstrating significant biological activities that are of interest in various fields, including neurobiology and pharmacology. This article explores the biological activity of this compound, focusing on its neuroprotective effects, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure and Properties
This compound is characterized by the presence of a cinnamoyl group attached to the amino group of dopamine. This structural modification enhances its biological activities compared to dopamine alone.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The following findings highlight its effects:
- MAO-B Inhibition : this compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine. This inhibition can lead to increased dopamine levels in the brain, which is beneficial for patients with Parkinson's disease. Studies report an IC50 value of approximately 1.67 µM for MAO-B inhibition, demonstrating its potential as a therapeutic agent against dopaminergic cell death induced by neurotoxins like rotenone .
- Cell Viability : In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that this compound significantly protects against cell death caused by neurotoxic agents. The compound reduced cell death rates by up to 50% when administered at optimal concentrations .
Antimicrobial Activity
This compound also exhibits antimicrobial properties, making it a candidate for applications in treating infections:
Anticancer Potential
The anticancer activity of this compound has been explored through various studies:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For example, it exhibited an IC50 value of 7.65 µg/mL against A549 non-small cell lung cancer cells, suggesting potent anticancer activity .
- Mechanisms of Action : The mechanisms underlying its anticancer effects may involve the induction of apoptosis and disruption of cellular proliferation pathways. Further research is required to elucidate these mechanisms fully.
Data Summary
The following table summarizes the biological activities and corresponding IC50 values or MIC values reported for this compound:
Activity | Target | IC50/MIC Value |
---|---|---|
MAO-B Inhibition | SH-SY5Y Neuroblastoma Cells | 1.67 µM |
Neuroprotection | Rotenone-treated SH-SY5Y Cells | 50% reduction in cell death |
Antifungal Activity | Dermatophytes | 200 - 400 µg/mL |
Anticancer Activity | A549 Lung Cancer Cells | 7.65 µg/mL |
Case Studies and Research Findings
- Neuroprotection Study : A study involving MPTP-treated mice demonstrated that administration of this compound significantly reduced dopaminergic cell death in the substantia nigra region, highlighting its potential for protecting against neurodegeneration associated with Parkinson's disease .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents derived from cinnamic acid, this compound was noted for its enhanced activity against resistant fungal strains, supporting its use in developing new antifungal therapies .
- Cancer Treatment Exploration : Investigations into the anticancer properties revealed that this compound not only inhibits cancer cell proliferation but also enhances apoptosis in treated cells, suggesting a dual mechanism of action that could be leveraged for therapeutic applications .
Properties
CAS No. |
103188-45-0 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)10-11-18-17(21)9-7-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ |
InChI Key |
OICMBMJTQCLGNP-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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